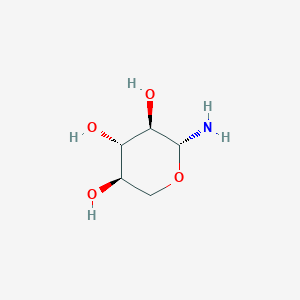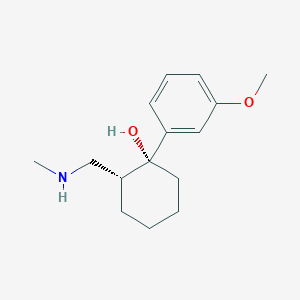
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a compound with significant importance in the biomedical sector. It is a derivative of glucuronic acid and is often used in the study of drug metabolism pathways, pharmacokinetics, and pharmacodynamics. The compound’s molecular formula is C19H21NO12, and it has a molecular weight of 455.37 g/mol.
Preparation Methods
The synthesis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester typically involves the glycosylation of glucuronic acid derivatives. One common method includes the use of methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as a glycosyl donor, with zinc bromide acting as a catalyst . The reaction conditions often require a cleanroom environment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Drug Development: It plays a crucial role in exploring drug reactions and developing new pharmaceuticals targeting various ailments.
Pharmacokinetics and Pharmacodynamics: Researchers use it to study the absorption, distribution, metabolism, and excretion of drugs.
Biomedical Research: It is instrumental in understanding the metabolic pathways and mechanisms of action of different drugs.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves its interaction with specific enzymes and receptors in the body. It is metabolized by glucuronidases, which cleave the glucuronic acid moiety, leading to the release of the active drug or metabolite. This process is crucial for the compound’s pharmacological effects and its role in drug metabolism pathways.
Comparison with Similar Compounds
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester can be compared with other similar compounds, such as:
4-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester: This compound is also used in pharmaceutical research and drug development, particularly for studying drug-resistant cancers and inflammatory disorders.
Methyl (2-nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucopyranosid)uronate: Another derivative with similar applications in drug metabolism studies.
The uniqueness of this compound lies in its specific chemical configuration, which makes it indispensable for certain biomedical research applications.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOASCJVNQFYNH-YTGMWSOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)



![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)
